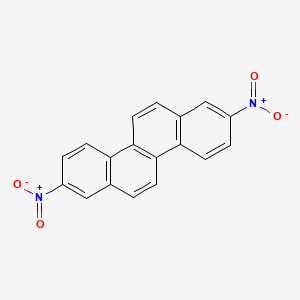
2,8-Dinitrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dinitrochrysene is a polycyclic aromatic hydrocarbon derivative characterized by the presence of two nitro groups attached to the chrysene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dinitrochrysene typically involves the nitration of chrysene Chrysene is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, under controlled temperature conditions
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process requires careful control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dinitrochrysene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate or palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, palladium on carbon, and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,8-Diaminochrysene.
Substitution: Various substituted chrysene derivatives depending on the nucleophile used.
Oxidation: Chrysene quinones or other oxidized products.
Applications De Recherche Scientifique
2,8-Dinitrochrysene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polycyclic aromatic compounds and as a model compound for studying nitration reactions.
Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.
Industry: Utilized in the development of advanced materials and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism by which 2,8-Dinitrochrysene exerts its effects is primarily through its interaction with biological macromolecules. The nitro groups facilitate the compound’s ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
6,12-Dinitrochrysene: Another nitro-substituted chrysene derivative with similar chemical properties but different substitution pattern.
6-Nitrochrysene: A mono-nitro derivative of chrysene with distinct reactivity and applications.
Uniqueness of 2,8-Dinitrochrysene: this compound is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological interactions
Propriétés
IUPAC Name |
2,8-dinitrochrysene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-19(22)13-3-7-15-11(9-13)1-5-17-16-8-4-14(20(23)24)10-12(16)2-6-18(15)17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEYZFMJBYVKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)[N+](=O)[O-])C=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














